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Compound of Interest

Compound Name: 5-methoxy-2-phenyl-1H-indole

Cat. No.: B1596085 Get Quote

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous

biologically active compounds, from neurotransmitters like serotonin to a vast array of

pharmaceuticals. The specific derivative, 5-methoxy-2-phenyl-1H-indole, combines this

critical heterocyclic system with two key substituents that modulate its electronic properties and

biological interactions. The methoxy group at the 5-position is a common feature in neuroactive

compounds, while the phenyl group at the 2-position adds a significant hydrophobic domain,

influencing receptor binding and metabolic stability.

For researchers in drug development and synthetic chemistry, unambiguous structural

confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the

gold standard for the structural elucidation of organic molecules. This guide provides a

comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-methoxy-2-phenyl-1H-indole,

offering not just data, but the rationale behind the spectral patterns. We will delve into the

characteristic chemical shifts, coupling constants, and the experimental protocols required for

acquiring high-quality, reproducible data.

Molecular Structure and Numbering Convention
To effectively discuss the NMR data, a standardized numbering system for the indole ring is

essential. The following diagram illustrates the IUPAC numbering for 5-methoxy-2-phenyl-1H-
indole, which will be used throughout this guide.

Caption: IUPAC numbering scheme for 5-methoxy-2-phenyl-1H-indole.
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¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of

protons in the molecule. The spectrum of 5-methoxy-2-phenyl-1H-indole is characterized by

distinct signals for the indole core protons, the methoxy group, and the phenyl ring protons.

Causality Behind Chemical Shifts:

Indole N-H (H1): This proton is typically observed as a broad singlet at a very downfield

position (δ > 8.0 ppm). Its deshielded nature is due to the aromaticity of the ring and its

acidic character, which promotes solvent exchange, leading to signal broadening.

Indole Ring Protons (H3, H4, H6, H7): These protons resonate in the aromatic region (δ 6.5-

7.7 ppm). Their precise shifts are influenced by the electronic effects of the substituents. The

electron-donating methoxy group at C5 increases electron density, particularly at the ortho

(C4, C6) and para (no proton) positions, causing an upfield shift for H4 and H6 compared to

unsubstituted indole.

Phenyl Ring Protons: The five protons on the C2-phenyl group will appear in the aromatic

region. The ortho-protons (H2'/H6') are typically the most deshielded due to their proximity to

the indole ring. The meta- (H3'/H5') and para- (H4') protons often overlap, creating a

complex multiplet.

Methoxy Protons (H8): The three protons of the methoxy group (-OCH₃) are shielded and

appear as a sharp singlet far upfield (δ ~3.8 ppm), a highly characteristic signal for this

functional group.

Table 1: Summary of ¹H NMR Data for 5-methoxy-2-phenyl-1H-indole
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Proton
Position

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment
Notes

H1 (N-H) ~8.22 broad singlet -

Highly

deshielded,

exchangeable

with D₂O.

H2'/H6' (ortho-

Ph)
~7.61 doublet (or m) ~7.2

Most deshielded

of the phenyl

protons.[1]

H3'/H4'/H5'

(meta/para-Ph)
~7.24-7.43 multiplet -

Overlapping

signals from the

phenyl ring.[1]

H4 ~7.24-7.43 doublet
J(H4,H6) ≈ 2.5

(meta)

Signal may

overlap with

phenyl protons.

[1]

H7 ~7.08 doublet
J(H6,H7) ≈ 8.1

(ortho)

Ortho-coupled to

H6.[1]

H6 ~6.85
doublet of

doublets

J(H6,H7) ≈ 8.1,

J(H4,H6) ≈ 2.5

Coupled to both

H7 (ortho) and

H4 (meta).[1]

H3 ~6.74 singlet (or d)
J(H1,H3) ≈ 2-3

(long range)

Small coupling to

N-H may be

observed.[1]

H8 (-OCH₃) ~3.85 singlet -

Characteristic

sharp signal for

the methoxy

group.[1]

Note: Data is

based on spectra

recorded in
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CDCl₃ at 300

MHz and may

vary slightly with

solvent and field

strength.[1]

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

insight into their electronic state (hybridization, substituent effects). With proton decoupling,

each unique carbon appears as a singlet.

Causality Behind Chemical Shifts:

Indole Ring Carbons: The carbons of the indole ring typically resonate between δ 100 and

155 ppm.

C2 and C7a: C2 is significantly deshielded due to its attachment to the electronegative

nitrogen and the phenyl group. C7a, at the bridgehead, is also downfield.

C5: The direct attachment of the electronegative oxygen atom of the methoxy group

causes a strong deshielding effect, pushing the C5 signal significantly downfield (δ > 150

ppm).[1]

C3: This carbon is typically the most shielded of the pyrrole ring carbons, appearing

around δ 100 ppm.[1]

Phenyl Ring Carbons: The phenyl carbons resonate in the typical aromatic region of δ 125-

139 ppm. The carbon attached to the indole ring (C1') is a quaternary carbon and often

shows a lower intensity signal.

Methoxy Carbon (C8): This sp³-hybridized carbon is highly shielded and appears far upfield,

typically around δ 55-56 ppm.[1]

Table 2: Summary of ¹³C NMR Data for 5-methoxy-2-phenyl-1H-indole
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Carbon Position Chemical Shift (δ, ppm) Assignment Notes

C5 ~154.4
Strongly deshielded by the

attached -OCH₃ group.[1]

C2 ~152.0
Deshielded by nitrogen and

the phenyl substituent.[1]

C7a ~138.5
Bridgehead carbon adjacent to

nitrogen.[1]

C1' (ipso-Ph) ~129.7
Quaternary carbon, may have

lower intensity.[1]

C3a ~128.1 Bridgehead carbon.[1]

C2'/C6' (ortho-Ph) ~127.7 Phenyl carbons.

C3'/C4'/C5' (meta/para-Ph) ~125.0
Phenyl carbons, may be

overlapping.[1]

C4 ~112.6
Shielded by the electron-

donating effect of -OCH₃.[1]

C7 ~111.6 Indole carbon.[1]

C6 ~102.2
Shielded by the electron-

donating effect of -OCH₃.[1]

C3 ~99.8
Typically the most shielded

indole ring carbon.[1]

C8 (-OCH₃) ~55.8
Characteristic upfield signal for

the methoxy carbon.[1]

Note: Data is based on spectra

recorded in CDCl₃ at 75 MHz

and may vary slightly with

solvent and field strength.[1]

Experimental Protocol for NMR Analysis
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Acquiring high-quality NMR data requires careful sample preparation and parameter selection.

This protocol provides a self-validating system for the routine analysis of 5-methoxy-2-phenyl-
1H-indole.

Workflow Diagram:
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Sample Preparation

Data Acquisition

Data Processing

Weigh 5-10 mg of Sample

Dissolve in 0.6-0.7 mL
of Deuterated Solvent

Add Internal Standard (TMS)

Transfer to NMR Tube

Tune & Shim Spectrometer

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Acquire 2D Spectra (Optional)

Fourier Transform

Phase & Baseline Correction

Reference to TMS (0 ppm)

Integrate & Analyze

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1596085?utm_src=pdf-custom-synthesis
https://application.wiley-vch.de/contents/jc_2002/2008/z704619_s.pdf
https://www.benchchem.com/product/b1596085#5-methoxy-2-phenyl-1h-indole-nmr-spectroscopic-analysis
https://www.benchchem.com/product/b1596085#5-methoxy-2-phenyl-1h-indole-nmr-spectroscopic-analysis
https://www.benchchem.com/product/b1596085#5-methoxy-2-phenyl-1h-indole-nmr-spectroscopic-analysis
https://www.benchchem.com/product/b1596085#5-methoxy-2-phenyl-1h-indole-nmr-spectroscopic-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1596085?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

